Methyl 2-bromo-4-chlorobutanoate

Description

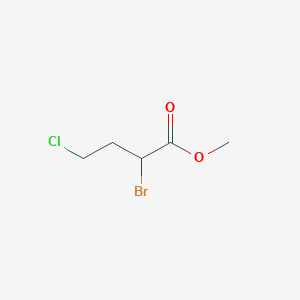

Methyl 2-bromo-4-chlorobutanoate (C₅H₇BrClO₂) is a halogenated methyl ester characterized by a bromine atom at the second carbon and a chlorine atom at the fourth carbon of the butanoate backbone. This structure confers unique reactivity and physical properties due to the electron-withdrawing effects of halogens and the ester functional group.

Properties

Molecular Formula |

C5H8BrClO2 |

|---|---|

Molecular Weight |

215.47 g/mol |

IUPAC Name |

methyl 2-bromo-4-chlorobutanoate |

InChI |

InChI=1S/C5H8BrClO2/c1-9-5(8)4(6)2-3-7/h4H,2-3H2,1H3 |

InChI Key |

FEEQJGKYNPDHCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-chlorobutanoate can be synthesized through several methods. One common method involves the reaction of 2-bromo-4-chlorobutyric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process may include the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-chlorobutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiol derivatives.

Reduction: The major products are alcohols or alkanes.

Oxidation: The primary products are carboxylic acids or other oxidized compounds

Scientific Research Applications

Methyl 2-bromo-4-chlorobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Medicine: It serves as a precursor in the synthesis of potential drug candidates.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-chlorobutanoate involves its reactivity with nucleophiles. The bromine and chlorine atoms are electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of new bonds and the substitution of the halogen atoms. The compound can also undergo reduction and oxidation reactions, which involve the transfer of electrons and changes in oxidation states .

Comparison with Similar Compounds

(a) Methyl Salicylate

- Structure : Aromatic ester with a hydroxyl group (ortho to the ester).

- Properties : High volatility (boiling point: 222°C) due to lower molecular weight (152.15 g/mol) and lack of halogens .

- Reactivity : Undergoes ester hydrolysis and transesterification but lacks halogen-driven substitution reactions.

(b) Sandaracopimaric Acid Methyl Ester

(c) Halogenated Esters (e.g., Methyl Bromoacetate)

- Structure : Simpler ester with a single bromine at the α-carbon.

- Properties: Lower molecular weight (153.0 g/mol) and higher volatility than this compound. Reactivity emphasizes SN2 pathways due to the bromine’s accessibility.

Physical and Chemical Properties

The table below summarizes inferred properties of this compound alongside data for comparable compounds:

Notes:

- Halogens increase molecular weight and reduce volatility compared to non-halogenated esters.

- Bromine’s position influences substitution kinetics; 2-bromo substitution enhances steric hindrance compared to α-bromo analogs.

Biological Activity

Methyl 2-bromo-4-chlorobutanoate is a halogenated ester that has garnered attention in various fields of research, particularly in medicinal chemistry and biocatalysis. Its biological activity is primarily linked to its role as an intermediate in the synthesis of pharmaceuticals, notably its application in the production of chiral compounds. This article explores the biological activity, synthesis methods, and relevant case studies associated with this compound.

This compound can be synthesized through various methods, including traditional organic synthesis and biocatalytic processes. The compound features a bromo and a chloro substituent on a butanoate backbone, which contributes to its reactivity and biological properties.

Synthesis Methods

-

Traditional Organic Synthesis :

- A common synthetic route involves the reaction of 2-bromobutanoic acid with methyl chloroformate in the presence of a base. This method typically yields moderate to high purity of the product.

-

Biocatalytic Synthesis :

- Recent studies have highlighted the use of lipases from microbial sources for the biocatalytic synthesis of this compound. For instance, a strain of Acinetobacter sp. has been shown to effectively catalyze the hydrolysis of racemic methyl 2-chlorobutanoate, achieving high enantiomeric excess (over 95%) with significant yields (above 86%) .

Biological Activity

The biological activity of this compound is primarily observed through its derivatives, especially in pharmacological applications. Notably, it serves as a precursor for the synthesis of levetiracetam, an anticonvulsant medication used for epilepsy treatment.

The compound's mechanism of action is linked to its ability to modulate neurotransmitter release and inhibit neuronal excitability. Levetiracetam's active form, derived from this compound, interacts with synaptic vesicle protein SV2A, which plays a crucial role in neurotransmitter release .

Case Studies and Research Findings

Several studies have investigated the biological implications and applications of this compound:

- Pharmaceutical Applications :

-

Biocatalytic Efficiency :

- Research on Acinetobacter sp. highlighted its potential in industrial applications for producing (S)-methyl 2-chlorobutanoate with high stereoselectivity. The optimized conditions led to an enantiomeric excess exceeding 95%, showcasing the effectiveness of biocatalysis in synthesizing pharmaceutical intermediates .

- Toxicity Studies :

Table 1: Synthesis Yields from Various Methods

| Synthesis Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Traditional Organic | 70-90 | N/A |

| Biocatalytic (Acinetobacter sp.) | >86 | >95 |

Table 2: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.